molecular formula C20H20ClN3OS B2861520 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide CAS No. 897457-35-1

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2861520
CAS No.: 897457-35-1
M. Wt: 385.91
InChI Key: PXDSUOSBUNQGRU-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is a complex organic compound characterized by the presence of an imidazole ring, a chlorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an imidazole derivative.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a probe for investigating cellular pathways.

Medicine

Medically, this compound has potential applications as a pharmacophore in drug design. Its imidazole ring is a common motif in many biologically active molecules, including antifungal and anticancer agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-2-yl)ethyl)-2-(m-tolyl)acetamide
  • N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide
  • N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of the chlorophenyl group, which can significantly alter its chemical reactivity and biological activity. The thioether linkage also provides distinct chemical properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-14-3-2-4-15(11-14)12-19(25)22-9-10-26-20-23-13-18(24-20)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDSUOSBUNQGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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